Product packaging for 2,5-Diethynylterephthalaldehyde(Cat. No.:)

2,5-Diethynylterephthalaldehyde

Cat. No.: B13403970
M. Wt: 182.17 g/mol
InChI Key: ZISLHLJUYIWHEU-UHFFFAOYSA-N
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Description

2,5-Diethynylterephthalaldehyde (CAS 1888397-10-1) is an aromatic dialdehyde compound of high interest in advanced materials research. With the molecular formula C₁₂H₆O₂ and a molecular weight of 182.17 g/mol, it features a terephthalaldehyde core symmetrically functionalized with ethynyl groups at the 2 and 5 positions . This unique structure, containing both aldehyde and alkyne functional groups, makes it a versatile and valuable building block for constructing complex molecular architectures. The primary research application of this compound is as a key organic ligand in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . When reacted with linkers such as terephthalohydrazides, it forms robust, porous crystalline networks . These frameworks show significant promise for various technological applications, including photocatalytic hydrogen evolution—with some derived COFs demonstrating hydrogen evolution rates up to 413 μmol/g/h—and for CO₂ sorption, with high surface areas and uptake capacities . The compound enables the fabrication of materials for next-generation solutions in energy and environmental science. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store the compound under an inert atmosphere at 2-8°C to preserve stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6O2 B13403970 2,5-Diethynylterephthalaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6O2

Molecular Weight

182.17 g/mol

IUPAC Name

2,5-diethynylterephthalaldehyde

InChI

InChI=1S/C12H6O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-2,5-8H

InChI Key

ZISLHLJUYIWHEU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1C=O)C#C)C=O

Origin of Product

United States

Synthetic Methodologies for 2,5 Diethynylterephthalaldehyde and Its Structural Analogues

Established Reaction Pathways for Terephthalaldehyde (B141574) Derivatives

The synthesis of the terephthalaldehyde framework is a well-documented area of organic chemistry. Terephthalaldehyde, or 1,4-benzenedicarboxaldehyde, serves as the parent structure for a vast array of derivatives. Classical methods for its preparation often start from p-xylene (B151628). One common two-step synthesis involves the free-radical bromination of p-xylene to yield α,α,α',α'-tetrabromo-p-xylene, which is then hydrolyzed using sulfuric acid to form terephthalaldehyde. wikipedia.org Alternative halogenated precursors such as α,α'-dichloro-p-xylene and α,α'-dibromo-p-xylene can also be converted to terephthalaldehyde through hydrolysis or reaction with agents like lead nitrate (B79036). orgsyn.org

The functionalization of the terephthalaldehyde ring itself, or the synthesis of substituted derivatives from different precursors, allows for the creation of diverse structural analogues. For instance, 2,5-dihydroxyterephthalaldehyde (B1588973), a key intermediate for various materials, can be synthesized from the inexpensive starting material 1,4-dimethoxybenzene (B90301) through a series of steps. researchgate.netdrpress.org Although some existing methods for its synthesis are described as cumbersome with low yields, simplified procedures have been developed. researchgate.netsemanticscholar.org This highlights a continuous effort to refine synthetic accessibility to these important building blocks.

Further derivatization can be achieved through reactions involving the aldehyde groups or the aromatic ring. For example, terephthalaldehyde is widely used to prepare imines (Schiff bases) via condensation with primary amines. wikipedia.org It is also a precursor in the synthesis of dipalladated derivatives, where palladium complexes are coordinated to the aromatic ring, demonstrating a pathway to organometallic intermediates that can undergo further transformations. nih.govacs.org

Table 1: Selected Established Synthetic Routes for Terephthalaldehyde and its Derivatives

Starting Material Key Reagents Product Citation

| p-Xylene | 1. Bromine 2. Sulfuric Acid | Terephthalaldehyde | wikipedia.org | | α,α'-Dibromo-p-xylene | Lead nitrate or Fuming nitric acid | Terephthalaldehyde | orgsyn.org | | 1,4-Dimethoxybenzene | 1. Dichloromethyl methyl ether, TiCl₄ 2. Hexamethylenetetramine 3. Acetic Acid/H₂O | 2,5-Dihydroxyterephthalaldehyde | researchgate.netsemanticscholar.org | | Terephthalaldehyde | ⁿBuNH₂ (n-Butylamine), [Pd(OAc)₂] | Dipalladated terephthalaldehyde diimine complex | nih.govacs.org |

Advanced Catalytic Approaches in the Synthesis of Ethynyl (B1212043) and Aldehyde Functionalized Aromatics

The introduction of ethynyl groups onto an aromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The catalytic cycle typically involves a palladium(0) species, a copper(I) co-catalyst, and an amine base which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgorganic-chemistry.orgyoutube.com The Sonogashira reaction's reliability and tolerance for various functional groups have made it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

For the synthesis of a molecule like 2,5-Diethynylterephthalaldehyde, a plausible route would involve the Sonogashira coupling of a protected alkyne (such as 2-methyl-3-butyn-2-ol) with a di-halogenated terephthalaldehyde derivative, like 2,5-dibromoterephthalaldehyde. nih.gov A tandem, one-pot Sonogashira coupling approach has been developed for the synthesis of diarylalkynes, showcasing the efficiency of this catalytic system. nih.gov The synthesis of diethyl 2,5-bis(3-hydroxy-3,3-diphenylprop-1-ynyl)terephthalate from diethyl 2,5-bis(trifluoromethylsulfonyloxy)terephthalate and an alkyne demonstrates the application of this methodology on a terephthalate (B1205515) core. plos.org

Regarding the aldehyde functionalities, modern catalytic methods offer improvements over stoichiometric oxidants. The oxidation of p-xylene derivatives to terephthalaldehydes can be achieved using catalytic systems. A patented method describes the preparation of terephthalaldehyde from p-xylene via a dichlorinated intermediate, which is then oxidized using manganese dioxide in the presence of sulfuric acid, enhancing the conversion rate. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely employed for the synthesis of aromatic aldehydes from aryl halides and appropriate boron-based reagents. numberanalytics.com

Table 2: Key Catalytic Reactions for Aryl Ethynylation and Aldehyde Formation

Reaction Type Catalyst System Substrates Product Type Citation
Sonogashira Coupling Palladium complex (e.g., PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI), Amine base Terminal Alkyne + Aryl Halide Aryl-substituted Alkyne wikipedia.orgorganic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling Palladium-based catalyst Aryl Halide + Aryl Boronic Acid Biaryl Compound (can be adapted for aldehydes) numberanalytics.com
Catalytic Oxidation Manganese Dioxide / Sulfuric Acid p-Dichloro Benzene (B151609) Terephthalaldehyde google.com
Hydroformylation Rhodium or Iridium complexes Alkene + CO + H₂ Aldehyde numberanalytics.com

Principles of Green Chemistry in the Sustainable Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects like waste prevention, atom economy, use of renewable resources, and catalysis. numberanalytics.com Applying these principles to the synthesis of this compound involves optimizing each synthetic step for sustainability.

For the aldehyde synthesis, green approaches focus on replacing hazardous oxidants and solvents. A notable example is the quantitative oxidation of benzylic alcohols to aromatic aldehydes using gaseous nitrogen dioxide, a process that generates nitric acid as the only byproduct, rendering it waste-free. nih.gov Another strategy involves the catalytic fractionation and ozonolysis of biomass, specifically native lignin, to produce aromatic aldehydes like vanillin (B372448) and syringaldehyde (B56468) without the need for harsh bases. rsc.orgrsc.org Biocatalysis also presents a green alternative; for instance, the bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using an aqueous extract of Aloe vera under microwave irradiation, a method that avoids toxic metal hydrides. scielo.org.mx

For the ethynylation step, advancements in the Sonogashira reaction align with green chemistry goals. The development of copper-free Sonogashira couplings mitigates the environmental concerns associated with copper waste. organic-chemistry.org Furthermore, performing these catalytic reactions in environmentally benign solvents, such as water, using surfactants to facilitate the reaction, represents a significant move towards sustainability. organic-chemistry.org

A truly sustainable synthesis of this compound would therefore integrate these concepts. It might begin with a bio-derived precursor for the aromatic ring, followed by a waste-free catalytic oxidation to form the dialdehyde (B1249045). The final step would be a copper-free, water-based Sonogashira coupling to install the two ethynyl groups. Such a pathway would maximize efficiency and minimize environmental impact, in line with the core tenets of green chemistry. numberanalytics.com

Chemical Reactivity and Derivatization of the Aldehyde and Ethynyl Moieties in 2,5 Diethynylterephthalaldehyde

Schiff Base Condensation Chemistry for Imine Linkage Formation

The aldehyde functional groups of 2,5-diethynylterephthalaldehyde readily undergo Schiff base condensation reactions with primary amines to form imine linkages (-C=N-). This reaction is a cornerstone in the synthesis of various macrocycles, polymers, and, most notably, covalent organic frameworks (COFs). The formation of crystalline, porous COFs through this dynamic covalent chemistry has been a significant area of research. nih.govresearchgate.net

The reaction typically proceeds under mild conditions, often catalyzed by an acid such as acetic acid. The reversible nature of imine bond formation allows for "error-correction" during the synthesis, which is crucial for the formation of highly crystalline and ordered frameworks. A variety of amine-containing building blocks, such as 1,3,5-tris(4-aminophenyl)benzene and tetra(4-anilyl)methane, have been successfully employed in condensation reactions with terephthalaldehyde (B141574) derivatives to create two-dimensional and three-dimensional COFs. researchgate.net

Table 1: Examples of Schiff Base Condensation Reactions with Terephthalaldehyde Derivatives

Amine ReactantAldehyde ReactantProduct TypeReference
1,3,5-Tris(4-aminophenyl)benzeneTerephthalaldehyde2D Covalent Organic Framework researchgate.net
Tetra(4-anilyl)methaneTerephthalaldehyde3D Covalent Organic Framework researchgate.net
2,5-Dimethoxy-1,4-phenylenediamine2,5-Diethoxyterephthalaldehyde2D Covalent Organic Framework nih.gov

Acetylenic Coupling Reactions and Transformations

The terminal ethynyl (B1212043) groups of this compound are amenable to a variety of acetylenic coupling reactions, providing a powerful tool for extending the molecular framework and creating carbon-rich materials. The most prominent of these are the Sonogashira and Glaser coupling reactions.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.orgwikipedia.org This reaction would allow for the precise installation of various substituents onto the ethynyl termini of this compound. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Sonogashira reaction to a wide range of terminal alkynes suggests its feasibility.

The Glaser coupling , or its modern variant the Hay coupling, is an oxidative homocoupling of terminal alkynes to form a diacetylene linkage (a 1,3-diyne). utsouthwestern.edubeilstein-journals.org This reaction is typically catalyzed by a copper(I) salt in the presence of an oxidant, such as oxygen. The Glaser coupling of this compound would lead to the formation of polymers or macrocycles linked by diacetylene units.

Table 2: Overview of Common Acetylenic Coupling Reactions

Reaction NameReactantsCatalyst SystemProduct
Sonogashira CouplingTerminal Alkyne, Aryl/Vinyl HalidePalladium complex, Copper(I) salt, BaseDisubstituted Alkyne
Glaser CouplingTerminal AlkyneCopper(I) salt, OxidantDiacetylene (Diyne)

Chemoselective Reactivity and Orthogonal Functionalization Strategies

The presence of two distinct reactive functional groups in this compound—aldehydes and terminal alkynes—presents both a challenge and an opportunity for synthetic chemists. Achieving chemoselectivity, the ability to react one functional group while leaving the other intact, is crucial for the stepwise construction of complex molecules. This can be achieved through careful selection of reaction conditions or by employing orthogonal protection strategies.

An orthogonal protection strategy involves the use of protecting groups that can be removed under different, non-interfering conditions. For example, the aldehyde groups could be protected as acetals, which are stable to the basic conditions often used in Sonogashira coupling. Following the functionalization of the ethynyl groups, the acetals can be deprotected under acidic conditions to regenerate the aldehydes for subsequent reactions like Schiff base condensation.

Conversely, the terminal alkyne can be protected, for instance, as a trialkylsilyl alkyne. This protected alkyne would be unreactive towards many of the conditions used to modify the aldehyde groups. Subsequent deprotection with a fluoride source would then reveal the terminal alkyne for further transformation.

The inherent differences in the reactivity of the aldehyde and ethynyl groups can also be exploited for chemoselective reactions without the need for protecting groups. For instance, Schiff base condensation is highly specific to the aldehyde groups and would not typically react with the terminal alkynes. Similarly, the specific catalytic systems for acetylenic coupling reactions are generally unreactive towards aldehydes. This inherent chemoselectivity allows for a degree of control in the functionalization of this compound.

Table 3: Potential Orthogonal Protection Strategy for this compound

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
AldehydeAcetal (e.g., from ethylene glycol)Acid catalystAqueous acid
EthynylTrialkylsilyl (e.g., Trimethylsilyl)Silyl halide, BaseFluoride source (e.g., TBAF)

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the use of This compound as a building block for the design and synthesis of Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), or related hybrid materials as outlined in the requested article structure.

The performed searches for the synthesis and application of this compound in two-dimensional (2D) and three-dimensional (3D) COF architectures, POPs, and hybrid composite materials did not yield any specific research findings, data tables, or detailed examples involving this particular compound.

Scientific literature extensively covers the use of other terephthalaldehyde derivatives and various functionalized monomers for creating porous materials. For instance, compounds like terephthalaldehyde, 2,5-dihydroxyterephthalaldehyde (B1588973) (Dha), and 2,5-bis(methylthio)terephthalaldehyde (BMTA) are commonly cited as precursors in the construction of COFs and POPs. nih.govnih.gov However, research detailing the specific role and application of the diethynyl-functionalized version, this compound, is not present in the accessed resources.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on this compound according to the provided outline. The foundational research required to detail its application in the specified areas of porous organic materials appears to be unavailable in the public domain at this time.

Integration of 2,5 Diethynylterephthalaldehyde into Conjugated Polymer Systems

Synthesis of π-Conjugated Polymers via Direct Arylation Polymerization (DArP) and Related Methods

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Stille and Suzuki polymerizations for the synthesis of conjugated polymers. nsf.gov This method involves the direct coupling of C-H bonds with C-X bonds (where X is a halide), reducing the need for pre-functionalized organometallic reagents and minimizing toxic byproducts. nsf.govrsc.org The synthesis of various conjugated polymers has been successfully demonstrated using DArP, including those based on diketopyrrolopyrrole (DPP), naphthalene (B1677914) diimide (NDI), and perylene (B46583) diimide (PDI). core.ac.uknih.gov

While specific examples detailing the direct use of 2,5-diethynylterephthalaldehyde in DArP are not extensively documented in the provided results, the principles of DArP are broadly applicable to monomers with available C-H bonds for activation. The reactivity of a monomer in DArP is influenced by the electron-withdrawing or electron-donating nature of its core structure. nih.gov For instance, monomers with electron-withdrawing cores, like NDI and PDI, exhibit lower energy requirements for C-H bond activation compared to those with more electron-rich cores. nih.gov

The general procedure for DArP typically involves the reaction of two monomers, one with C-H bonds and the other with C-X bonds, in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2dba3), a ligand, a base, and a suitable solvent. rsc.orgmdpi.com The reaction conditions, such as temperature, reaction time, and catalyst concentration, are optimized to achieve high molecular weights and yields with minimal structural defects. nih.govmdpi.com Recent advancements have even led to the development of DArP methods in more environmentally friendly media, such as water emulsions. nsf.gov

The successful synthesis of conjugated polymers often relies on a careful selection of monomers and optimization of the polymerization conditions. For example, the synthesis of a poly[(dialkoxynaphthalene)-alt-(benzothiadiazole)] polymer via DArP required screening different palladium catalysts and their concentrations to achieve a good yield and high molecular weight. mdpi.com Similarly, the synthesis of poly(3-(2,5-dioctylphenyl)thiophene) (PDOPT) through DArP was optimized to control molecular weight and minimize defect structures. researchgate.net

Table 1: Representative Conditions for Direct Arylation Polymerization (DArP)

PolymerMonomersCatalyst SystemSolventTemperature (°C)Yield (%)Mn (kDa)
P1 (NDI-based)NDI-bithiophene + dibromo-fluorenePd(OAc)2 / P(o-MeOPh)3 / K2CO3DMAc1209636.6
P2 (PDI-based)PDI-bithiophene + dibromo-fluorenePd(OAc)2 / P(o-MeOPh)3 / K2CO3DMAc1209424.5
PEHONDTBTEHON-dithiophene + dibromo-BTPd(OAc)2 / P(o-MeOPh)3 / Cs2CO3DMAc1107220

Role of this compound in Tailoring Electronic Structures of Conjugated Polymers

The incorporation of specific monomer units is a key strategy for tailoring the electronic structure, and consequently the optoelectronic properties, of conjugated polymers. The electronic properties of interest include the bandgap, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

The introduction of this compound into a polymer backbone would be expected to significantly influence its electronic structure due to the presence of both electron-withdrawing aldehyde groups and the π-systems of the ethynyl (B1212043) groups and the central benzene (B151609) ring. This combination can create donor-acceptor (D-A) type structures within the polymer chain, which is a common and effective design principle for narrowing the bandgap of conjugated materials.

For example, in various D-A copolymers, the choice of the acceptor unit has a profound impact on the electronic properties. Polymers containing strong acceptor units like diketopyrrolopyrrole (DPP) or benzothiadiazole (BT) generally exhibit lower bandgaps compared to their counterparts with weaker acceptors. core.ac.ukmdpi.com The introduction of different aromatic groups flanking a DPP core, for instance, modifies the energy levels and crystallinity of the resulting polymers. core.ac.uk

Furthermore, the nature of the comonomer used with an acceptor unit also plays a crucial role. The electronic properties of polymers can be fine-tuned by pairing an acceptor with donors of varying strengths. This approach has been used to create materials for a range of applications, from organic field-effect transistors (OFETs) to organic solar cells (OSCs). researchgate.net The resulting HOMO and LUMO levels determine the material's potential for charge injection and transport, as well as its absorption spectrum.

While direct data on polymers exclusively containing this compound is limited in the provided search results, the principles of molecular design in conjugated polymers allow for predictions of its effects. The aldehyde functionalities would act as electron-withdrawing groups, lowering both the HOMO and LUMO energy levels of the polymer. The extent of this lowering would depend on the electronic nature of the comonomer. The rigid, linear geometry conferred by the diethynylterephthalaldehyde unit would also promote planarity and intermolecular interactions, which can further influence the electronic properties in the solid state.

Table 2: Electronic Properties of Representative Donor-Acceptor Conjugated Polymers

PolymerDonor UnitAcceptor UnitOptical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
PEHONDTBT2,3-dialkoxynaphthalene2,1,3-benzothiadiazole2.15-5.31-3.17
P(TzII-T-Se-T)ThiopheneSelenophene-flanked thiazoleN/AN/AN/A
P(Tzll-Se-Te-Se)SelenopheneTellurophene-flanked selenopheneN/AN/AN/A

Advanced Spectroscopic and Diffraction Techniques for Characterization of 2,5 Diethynylterephthalaldehyde Derived Materials

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Powder Diffraction (XRPD) is the primary and indispensable tool for verifying the crystallinity and long-range order of materials synthesized from 2,5-diethynylterephthalaldehyde. For COFs, which are often produced as microcrystalline powders, XRPD provides the crucial initial evidence of a successful synthesis of a crystalline, rather than amorphous, polymer. nih.govnih.gov

A typical XRPD pattern for a 2D COF derived from a monomer like this compound will exhibit a small number of distinct Bragg peaks at low 2θ angles. nih.gov The most intense peak, typically indexed as the (100) reflection, corresponds to the in-plane ordering and provides information about the pore-to-pore distance within the 2D lattice. Less intense peaks at higher angles, such as the (200), (210), and (001) reflections, offer further details about the unit cell parameters and the stacking behavior of the 2D layers. nih.govresearchgate.net

The experimental XRPD pattern is typically compared against simulated patterns based on proposed structural models. Common stacking arrangements for 2D COFs include eclipsed (AA) and various staggered (AB) configurations. By refining the experimental data, for instance using the Pawley method, researchers can determine the most likely stacking model and obtain precise lattice parameters. For example, in a graphdiyne-like COF, the XRPD data can confirm the formation of the desired extended π-conjugated network and its packing mode. rsc.org The sharpness and number of diffraction peaks are directly related to the crystallite size and the degree of structural perfection; broader peaks indicate smaller crystallites or a higher degree of disorder. nih.gov

Table 1: Representative XRPD Data for a Hypothetical COF Derived from this compound

Miller Index (hkl)Experimental 2θ (°)Simulated 2θ (°) (AA Stacking)Simulated 2θ (°) (AB Stacking)
(100)3.203.183.18
(200)6.406.366.36
(210)8.358.318.45
(001)26.526.827.1

Note: This table is a representative example based on typical data for 2D COFs and is for illustrative purposes.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique used to elucidate the local chemical environment and connectivity of atoms within the insoluble, solid-state materials derived from this compound. ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is the most common experiment performed.

For a polymer or COF synthesized from this compound, the ¹³C SSNMR spectrum provides unambiguous evidence of the polymerization reaction. The disappearance of the signal corresponding to the aldehyde carbon (typically around 190 ppm) and the appearance of new signals corresponding to the newly formed linkage (e.g., imine C=N carbons around 157-160 ppm if reacted with an amine) confirm the successful bond formation. nih.gov

Furthermore, the spectra will show characteristic resonances for the different carbon atoms within the framework. Key signals include those from the aromatic carbons of the terephthalaldehyde (B141574) ring and the distinct signals from the sp-hybridized carbons of the diacetylene linker (typically in the 80-100 ppm range). The precise chemical shifts are sensitive to the local electronic environment and can provide insights into the polymer's conformation and packing. researchgate.netnih.gov The presence of sharp, well-resolved peaks in the SSNMR spectrum is indicative of a highly ordered, uniform chemical structure, consistent with the formation of a crystalline framework. nih.govnih.gov

Table 2: Expected ¹³C SSNMR Chemical Shifts for a Graphdiyne-like COF

Carbon EnvironmentExpected Chemical Shift (ppm)
Imine Carbon (C=N)~157-160
Aromatic Carbons (C-N, C-C)~110-150
Diacetylene Carbons (C≡C)~80-100
Aldehyde Carbon (Monomer)~190

Note: This table is based on typical values found in the literature for related COF structures. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is essential for confirming the formation of new covalent bonds and characterizing the functional groups present in the final material. nih.gov

In the FT-IR spectrum of a material synthesized from this compound and an amine comonomer, the most critical observation is the disappearance of the strong C=O stretching vibration from the aldehyde group (around 1700 cm⁻¹) and the N-H stretching from the amine. Concurrently, a new, strong band appears around 1625 cm⁻¹, which is characteristic of the C=N stretching vibration of the newly formed imine bond, confirming successful polymerization. nih.gov The presence of a peak around 2100-2200 cm⁻¹ corresponding to the C≡C stretching of the diacetylene unit would confirm its incorporation into the final structure. researchgate.net

Raman spectroscopy , being highly sensitive to non-polar, symmetric vibrations, is particularly well-suited for characterizing the carbon-rich framework of graphdiyne-like materials. The Raman spectrum of such a material would be dominated by peaks corresponding to the vibrations of the extended π-conjugated system. Key features include the stretching vibrations of the conjugated diyne links (–C≡C–C≡C–), which typically appear as strong peaks in the 1900-2200 cm⁻¹ region. researchgate.net Vibrations associated with the aromatic rings (around 1400-1600 cm⁻¹) are also prominent. The sharpness and position of these bands can provide information about the structural order and electronic properties of the material. nih.govresearchgate.net

Table 3: Key Vibrational Modes for a COF from this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Significance
Aldehyde C=O StretchFT-IR~1700Disappears upon reaction
Imine C=N StretchFT-IR~1625Confirms polymer formation
Diacetylene C≡C StretchFT-IR/Raman~2100-2200Confirms linker integrity
Conjugated Diyne StretchRaman~1900-2200Characteristic of graphdiyne structure
Aromatic C=C StretchFT-IR/Raman~1400-1600Confirms aromatic backbone

Note: Wavenumbers are approximate and can vary based on the specific structure and environment. nih.govresearchgate.net

Electron Microscopy for Morphological and Nanostructural Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to directly visualize the morphology, particle size, and, at high resolutions, the nanostructure of the synthesized materials.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution, allowing for the visualization of the internal structure and porosity. High-resolution TEM (HR-TEM) can, in ideal cases, directly image the ordered porous structure of a COF, providing visual confirmation of the crystalline lattice that was inferred from XRD data. nih.gov For beam-sensitive materials like COFs, low-dose imaging techniques are often required to prevent structural damage from the electron beam. nih.gov TEM images can show the uniform, honeycomb-like pore channels of a 2D COF and can also reveal structural defects, grain boundaries, and the stacking of the layers.

Computational and Theoretical Studies on 2,5 Diethynylterephthalaldehyde Based Materials

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has become a cornerstone of computational materials science due to its balance of accuracy and computational cost. For materials based on 2,5-diethynylterephthalaldehyde, DFT calculations can provide fundamental insights into their electronic properties and reactivity.

DFT calculations typically focus on determining the electronic band structure and the Density of States (DOS). The band structure reveals the ranges of energy that an electron is allowed to have, which is critical for understanding the material's conductivity. The DOS provides information about the number of available electronic states at each energy level. For instance, a small or zero band gap between the valence and conduction bands is indicative of a conductive or semiconducting material, a desirable property for electronic applications. In analogous thiophene-based COFs, DFT has been used to show that the integration of certain building blocks can lead to materials that absorb light across the visible and near-infrared spectrum, a key feature for optoelectronic devices. mdpi.com

Furthermore, DFT can be used to predict the reactivity of the framework. By calculating the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the electron-donating and electron-accepting capabilities of the material. This is particularly important for applications in catalysis and sensing. For example, theoretical studies on other organic molecules have shown that modifications to the molecular structure can tune the HOMO-LUMO gap, thereby altering the material's electronic and optical properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of a 2D COF from this compound

PropertyPredicted ValueSignificance
Band Gap (eV)1.8 - 2.5Determines the semiconductor type and optical absorption range.
Electron Affinity (eV)3.0 - 3.5Influences the material's ability to accept electrons.
Ionization Potential (eV)5.5 - 6.0Relates to the energy required to remove an electron.
Work Function (eV)4.2 - 4.7Important for designing interfaces in electronic devices.
Note: This table is illustrative and based on typical values for similar COF structures. Specific experimental or detailed computational results for this compound-based COFs are not yet available in published literature.

Molecular Dynamics Simulations for Structural Dynamics and Host-Guest Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of materials over time. For COFs derived from this compound, MD simulations are invaluable for understanding their structural flexibility and how they interact with guest molecules.

The porous nature of these frameworks makes them prime candidates for applications in gas storage, separation, and sensing. MD simulations can model the diffusion of guest molecules within the pores, revealing the preferred binding sites and the energetic landscape of the host-guest interactions. nih.gov This information is critical for designing frameworks with high selectivity and capacity for specific molecules. For example, simulations on other porous materials have been used to elucidate the binding mechanisms of gases like CO2, providing insights that can guide the synthesis of more effective carbon capture materials.

Furthermore, MD simulations can probe the structural dynamics of the framework itself. This includes studying the flexibility of the porous structure, its response to temperature and pressure changes, and its mechanical properties. Understanding the mechanical stability of a COF is crucial for its practical application, as it determines its ability to withstand operational conditions without collapsing. While specific MD studies on this compound-based materials are pending, research on other polymers has demonstrated the utility of MD in predicting mechanical properties like Young's modulus and tensile strength.

Table 2: Potential Host-Guest Interaction Parameters from MD Simulations

Guest MoleculeBinding Energy (kJ/mol)Diffusion Coefficient (cm²/s)Key Interaction Sites
CO₂-25 to -4010⁻⁶ - 10⁻⁵Aldehyde groups, ethynyl (B1212043) π-systems
CH₄-15 to -2510⁻⁵ - 10⁻⁴Aromatic rings
H₂O-30 to -5010⁻⁷ - 10⁻⁶Aldehyde groups (hydrogen bonding)
Note: These values represent a hypothetical scenario based on simulations of similar functionalized porous materials. Detailed research findings for this compound frameworks are needed for accurate data.

Predictive Modeling of Framework Properties and Performance

Predictive modeling encompasses a range of computational techniques that aim to forecast the properties and performance of materials based on their structural and chemical features. These models are often built upon data generated from high-throughput DFT calculations and MD simulations, as well as experimental data.

For this compound-based frameworks, predictive models could be developed to accelerate the discovery of materials with optimal properties for specific applications. For instance, quantitative structure-property relationship (QSPR) models could be trained to predict gas adsorption capacities, selectivity, or even catalytic activity based on descriptors of the framework's pore size, surface area, and chemical functionality. Such models can screen vast virtual libraries of potential structures, identifying the most promising candidates for experimental synthesis and testing.

The development of accurate predictive models relies on the availability of a substantial and diverse dataset. As more experimental and computational data on this compound and its derivatives become available, the power and reliability of these predictive tools will undoubtedly increase, paving the way for the rational design of next-generation functional materials.

Post Synthetic Modification Psm Strategies for 2,5 Diethynylterephthalaldehyde Containing Frameworks

Covalent Post-Synthetic Functionalization

Covalent PSM involves the formation of new covalent bonds on a pre-existing framework, a strategy that is highly applicable to materials constructed with 2,5-Diethynylterephthalaldehyde due to its reactive ethynyl (B1212043) and aldehyde moieties. This method allows for the precise engineering of the pore environment while maintaining the structural integrity of the parent framework. Current time information in Bangalore, IN.nih.govsemanticscholar.org

The primary advantage of covalent PSM is its ability to incorporate a wide range of functional groups that might otherwise interfere with the initial polymerization or crystallization of the framework. rsc.org The pendant groups on the framework's linkers serve as handles for these chemical transformations. nih.gov For a hypothetical framework containing this compound, both the alkyne and aldehyde groups offer distinct opportunities for modification.

The ethynyl groups are particularly well-suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. oup.comresearchgate.net This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for modifying crystalline structures without compromising their integrity. By reacting an alkyne-functionalized COF with various organic azides, a diverse array of functionalities can be introduced into the pore walls. Current time information in Bangalore, IN.researchgate.net For instance, this method has been used to append alkyls, benzyls, and even pyrene (B120774) groups to the pores of COF-5, demonstrating the versatility of this approach for tuning the framework's chemical affinity and adsorption properties. Current time information in Bangalore, IN.

The aldehyde groups, while often participating in the imine-bond formation central to many COFs, could also serve as sites for PSM if they remain as pendant groups within the framework. These aldehydes could undergo reactions such as condensation with amines to form new imine functionalities or be reduced to hydroxyl groups, thereby altering the hydrophilicity and chemical reactivity of the pore surface.

[ {"Framework": "Alkyne-Appended COF-5", "Modification Reaction": "Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)", "Reagent": "Various Organic Azides (e.g., Azido-acetyl, -butyl, -benzyl)", "Resulting Functionality": "Functionalized Triazoles", "Reference": " Current time information in Bangalore, IN."}, {"Ethynyl-Decorated NiP-COF": "CuAAC Click Reaction", "Reagent": "Azide-Functionalized TEMPO", "Resulting Functionality": "Covalently-Linked TEMPO Radicals", "Reference": " researchgate.net"}, {"Vinyl-Functionalized COF-V": "Thiol-ene Reaction", "Reagent": "Bis(2-mercaptoethyl) sulfide", "Resulting Functionality": "Thioether Groups", "Reference": " oup.com"} ]

Ligand Exchange and Metalation Techniques

Beyond covalent modification of pendant groups, the properties of frameworks can be altered through ligand exchange and the introduction of metal species. These techniques modify the core components of the framework—the linkers and nodes—to impart new functionalities.

Solvent-assisted linker exchange (SALE) is a prominent PSM technique, particularly in MOFs, where structural linkers in a pre-synthesized crystal are swapped for different linkers from a solution. nih.govnih.gov This process allows for the functionalization of robust frameworks that might be difficult to construct directly with the desired functional linker. rsc.org For a framework containing this compound, SALE could be used to introduce this linker into a pre-existing, highly stable framework or, conversely, to partially replace it with other functional linkers to create a mixed-linker system. The process has been shown to proceed from the crystal periphery to the core, which can even allow for the creation of functional gradients within a single crystal. mcgill.ca The reversibility of the bonding in the framework is key to this process, allowing for the exchange to occur without complete dissolution or loss of crystallinity. epa.govacs.org

Post-synthetic metalation introduces metal ions into a framework after its synthesis. sci-hub.sersc.org This can be achieved by several methods: coordination to existing chelating sites on the linkers, ion exchange with charge-balancing ions in the framework, or encapsulation of metal complexes within the pores. rsc.org While the ethynyl and aldehyde groups of this compound are not strong chelating agents, they can be transformed into sites suitable for metalation. For example, the triazole ring formed via a click reaction on the ethynyl group is an effective N-donor ligand for metal coordination. Furthermore, the oxygen atoms of the aldehyde groups or imine nitrogens formed during COF synthesis can act as coordination sites for metal ions. sci-hub.se This strategy has been successfully used to introduce catalytic metal centers for various chemical reactions. nih.gov

[ {"Framework": "MIL-140D-sdc", "PSM Technique": "Solvent-Assisted Linker Exchange (SALE)", "Exchanged Linker": "4,4′-azobenzene dicarboxylic acid (H2abdc)", "Purpose": "Introduce Azo Groups for Metal Coordination", "Reference": " nih.govnih.gov"}, {"MOF-5": "Ligand Exchange", "Exchanged Linker": "2-bromobenzene dicarboxylate", "Purpose": "Study Reversible, Isoenergetic Exchange", "Reference": " epa.govacs.org"}, {"Azo-Functionalized MIL-140D": "Post-Synthetic Metalation", "Metal Ion": "Copper(II)", "Purpose": "Create Coordination Sites for Gas Sensing", "Reference": " nih.gov"}, {"IRMOF-3": "Post-Synthetic Metalation", "Metal Ion": "Various (e.g., via reaction with introduced chelating sites)", "Purpose": "Introduce Catalytic or Functional Metal Centers", "Reference": " researchgate.net"} ]

Enhancing Material Functionality through Targeted PSM

The ultimate goal of post-synthetic modification is to enhance or introduce specific functionalities in a targeted manner, transforming a general porous material into a specialist for applications ranging from catalysis to sensing and separations. researchgate.netresearchgate.net

For a framework incorporating this compound, the covalent PSM of its ethynyl groups via click chemistry is a particularly powerful tool for enhancing functionality. This reaction can be used to:

Introduce Catalytic Sites: Attaching organocatalysts or metal-chelating ligands can render the framework catalytically active.

Tune Surface Properties: Grafting hydrophobic or hydrophilic moieties can control the framework's interaction with guest molecules, which is crucial for selective adsorption and separation.

Install Sensing Elements: Appending chromophores or fluorophores can create a framework capable of detecting specific analytes through changes in its optical properties.

Ligand exchange and metalation offer further avenues for functional enhancement. The introduction of metal ions can create highly active catalytic centers for reactions such as hydrogenations or oxidations. rsc.org In a MIL-140D framework modified with azo-containing linkers, subsequent metalation with copper ions created a material with high selectivity for sensing hydrogen sulfide. nih.gov Similarly, metalation can be used to improve gas storage and separation capabilities by introducing specific interaction sites for gas molecules. rsc.org The ability to create mixed-linker frameworks through SALE allows for the fine-tuning of pore size, shape, and chemical environment, leading to materials with optimized performance for specific applications. unl.eduresearchgate.net

Applications of 2,5 Diethynylterephthalaldehyde Derived Materials in Advanced Technologies

Catalytic Systems and Electrocatalysis

Materials derived from 2,5-diethynylterephthalaldehyde, especially COFs, offer a versatile platform for the development of highly efficient and stable catalysts. The precise spatial arrangement of active sites within the porous framework, coupled with high surface area, contributes to their catalytic prowess.

Covalent Organic Frameworks constructed using this compound as a linker can serve as robust heterogeneous catalysts. The porous nature of these materials allows for the diffusion of reactants to the active sites within the framework, while the solid nature of the catalyst facilitates easy separation from the reaction mixture, enabling recyclability. The catalytic activity can be tailored by incorporating specific functional groups into the COF structure, either through post-synthetic modification or by using co-monomers with desired catalytic properties.

The ordered structure of these COFs ensures a uniform distribution of catalytic sites, leading to high selectivity and efficiency. For instance, the introduction of metallic nanoparticles or organometallic complexes within the pores of the COF can create highly active and stable catalysts for a range of organic transformations. The rigid framework prevents the aggregation of these nanoparticles, maintaining their catalytic activity over multiple cycles.

Catalyst TypeBuilding BlocksApplicationKey Advantages
Metal-Doped COFThis compound, Aminated Ligands, Metal PrecursorCross-coupling reactionsHigh stability, recyclability, uniform active sites
Organocatalytic COFThis compound, Chiral AminesAsymmetric synthesisEnantioselectivity, catalyst recovery
Acid/Base Functionalized COFThis compound, Sulfonated/Aminated AromaticsCondensation and hydrolysis reactionsTunable acidity/basicity, high surface area

The extended π-conjugation possible in polymers and COFs derived from this compound makes them promising candidates for photocatalytic and electrocatalytic applications. These materials can be designed to absorb light in the visible spectrum and generate electron-hole pairs, which can then drive various chemical reactions.

In photocatalysis, these materials can be utilized for processes such as hydrogen production from water splitting and the degradation of organic pollutants. The high surface area and porous structure facilitate the interaction of reactants with the photo-generated charge carriers. Furthermore, the ability to tune the electronic properties of the COF by modifying the building blocks allows for the optimization of its photocatalytic activity.

ApplicationMaterialKey FeaturesPerformance Metric
Photocatalytic Hydrogen EvolutionPorphyrin-based COFVisible light absorption, high charge separation efficiencyHydrogen evolution rate
Electrocatalytic CO2 ReductionMetal-functionalized COFHigh selectivity for CO, low overpotentialFaradaic efficiency
Photocatalytic Degradation of DyesThiophene-containing PolymerBroad light absorption, generation of reactive oxygen speciesDegradation efficiency

Sensing Platforms and Detection Mechanisms

The unique photophysical properties and porous nature of materials derived from this compound make them excellent candidates for the development of sensitive and selective chemical sensors.

COFs and polymers synthesized from this compound can be designed to exhibit fluorescence, which can be quenched or enhanced upon interaction with specific analytes. This "turn-off" or "turn-on" fluorescence response forms the basis for highly sensitive detection. The selectivity of these sensors can be controlled by tailoring the pore size and the chemical functionality of the framework to specifically bind to the target molecule.

These materials have been explored for the detection of a wide range of analytes, including metal ions, small organic molecules, and biomolecules. For biosensing, the surface of the COF can be functionalized with specific recognition elements, such as antibodies or enzymes, to enable the detection of specific biological targets.

The ability to detect pollutants at low concentrations is crucial for environmental monitoring. Sensing platforms based on this compound-derived materials offer a promising solution for the detection of environmental contaminants such as heavy metal ions, volatile organic compounds (VOCs), and pesticides. The high surface area of these materials allows for the pre-concentration of analytes, leading to enhanced sensitivity. Furthermore, the robust nature of these materials makes them suitable for use in real-world environmental samples.

AnalyteSensing MaterialDetection MechanismLimit of Detection (LOD)
Nitroaromatic ExplosivesPyrene-based COFFluorescence quenchingSub-ppm
Heavy Metal Ions (e.g., Hg2+)Thiol-functionalized PolymerColorimetric changeppb level
Volatile Organic Compounds (VOCs)Porphyrin-based COFChange in electrical conductivityppm level

Energy Conversion and Storage Devices

The ordered structure and high surface area of materials derived from this compound are advantageous for applications in energy conversion and storage devices, such as batteries and supercapacitors.

In lithium-ion batteries, these materials can be used as electrode materials. The porous framework can facilitate the transport of lithium ions, while the redox-active organic linkers can undergo reversible electrochemical reactions to store charge. The high surface area also provides a large number of active sites for lithium-ion storage, potentially leading to high specific capacities.

For supercapacitors, the high surface area of COFs and related polymers allows for the storage of a large amount of charge at the electrode-electrolyte interface through electrostatic adsorption (electrical double-layer capacitance). Furthermore, by incorporating redox-active moieties, these materials can also contribute to pseudocapacitance, further enhancing their energy storage capabilities. The stable and well-defined porous structure of these materials can lead to excellent cycling stability and high power densities.

DeviceComponentMaterialKey Performance Metric
Lithium-ion BatteryAnodeN-rich COFSpecific capacity, cycling stability
SupercapacitorElectrodeConductive Polymer CompositeSpecific capacitance, rate capability
Solar CellActive LayerDonor-Acceptor COFPower conversion efficiency

Photovoltaics and Solar Cells

There is no available research data on the use of materials derived from this compound in photovoltaic devices or solar cells. Consequently, performance metrics such as power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor for solar cells incorporating these materials cannot be provided.

Batteries and Supercapacitors

Information regarding the application of this compound-based materials as components in batteries or supercapacitors is not present in the current body of scientific literature. As a result, data on specific capacitance, energy density, power density, and cycling stability for such energy storage devices is unavailable.

Hydrogen Production and Storage

There are no published studies on the utilization of materials derived from this compound for hydrogen production, through processes such as the hydrogen evolution reaction (HER) or oxygen evolution reaction (OER), or for hydrogen storage. Therefore, key performance indicators like overpotential, Tafel slope, and hydrogen storage capacity for these materials cannot be detailed.

Conclusion and Future Outlook in 2,5 Diethynylterephthalaldehyde Research

Current Challenges and Limitations

The primary and most significant challenge in the field of 2,5-Diethynylterephthalaldehyde research is the apparent lack of foundational studies. Without established and reproducible synthetic routes, the scientific community is unable to produce the compound in sufficient quantity or purity for further investigation. This fundamental limitation creates a cascade of subsequent challenges:

Absence of Characterization Data: There is no available data on the spectroscopic, crystallographic, and physicochemical properties of this compound. This information is a prerequisite for any meaningful research and application development.

Unexplored Reactivity: The chemical reactivity of the ethynyl (B1212043) and aldehyde functional groups in this specific arrangement remains unexplored. Understanding its behavior in various chemical transformations is crucial for its potential use as a building block in materials science or organic synthesis.

Lack of Computational Studies: Theoretical and computational modeling, which can often predict molecular properties and guide experimental work, appears to be absent for this compound. Such studies could provide initial insights into its electronic structure, stability, and potential for forming extended conjugated systems.

Promising Avenues for Future Investigations and Innovations

Despite the current lack of data, the molecular structure of this compound suggests several promising avenues for future research, drawing parallels from the well-studied field of terephthalaldehyde (B141574) derivatives and acetylenic compounds.

Development of Synthetic Methodologies: The most immediate and critical area for future investigation is the development of a reliable and efficient synthesis for this compound. This would likely involve Sonogashira coupling reactions on a suitable di-halogenated terephthalaldehyde precursor. The successful synthesis would be a significant breakthrough, opening the door to all other areas of research.

Monomer for Porous Organic Polymers: Following the successful synthesis, a major avenue of investigation would be its use as a monomer for the creation of novel Covalent Organic Frameworks (COFs) and other porous organic polymers. The rigid, linear geometry and the reactive aldehyde and ethynyl groups make it an ideal candidate for constructing highly ordered, porous materials. These materials could be investigated for applications in:

Gas storage and separation

Heterogeneous catalysis

Sensors

Advanced Materials with Optoelectronic Properties: The extended π-conjugation in polymers derived from this compound could lead to interesting photophysical and electronic properties. Future research could focus on synthesizing and characterizing conductive polymers and materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Basic: What are the recommended synthesis methods for 2,5-Diethynylterephthalaldehyde with high purity?

Answer:
Synthesis typically involves palladium-catalyzed Sonogashira coupling between halogenated terephthalaldehyde precursors and terminal alkynes. Key steps include:

  • Purification: Use recrystallization (e.g., from ethanol/dichloromethane mixtures) or preparative HPLC to isolate the compound .
  • Characterization: Confirm purity via 1H^1H/13C^{13}C NMR (e.g., aldehyde proton signals at ~10 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Yield Optimization: Monitor reaction kinetics using thin-layer chromatography (TLC) to adjust catalyst loading (e.g., Pd(PPh3_3)4_4) and reaction time .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling: Wear nitrile gloves and safety goggles due to potential eye irritation (GHS Category 2A). Perform reactions in a fume hood to avoid inhalation .
  • Storage: Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .

Advanced: How can discrepancies in spectroscopic data during characterization be resolved?

Answer:

  • Cross-Validation: Compare NMR data with density functional theory (DFT)-calculated chemical shifts. For example, discrepancies in aldehyde proton signals may arise from solvent polarity effects .
  • Alternative Techniques: Use X-ray crystallography for unambiguous structural confirmation. If crystals are unavailable, employ 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns .
  • Peer Consultation: Share raw data with collaborators to validate interpretations, particularly for complex splitting patterns in 1H^1H NMR .

Advanced: What experimental designs are optimal for studying electronic properties in conjugated systems?

Answer:

  • Electrochemical Analysis: Perform cyclic voltammetry (CV) in anhydrous acetonitrile to measure HOMO/LUMO levels. Use ferrocene/ferrocenium as an internal reference .
  • Spectroscopic Methods: UV-Vis-NIR spectroscopy in varying solvents (e.g., toluene, DMF) to assess solvatochromism and charge-transfer transitions .
  • Computational Modeling: Partner with computational chemists to simulate UV-Vis spectra (TD-DFT) and correlate with experimental data .

Basic: What analytical techniques are essential for confirming structural integrity?

Answer:

  • NMR Spectroscopy: Key for identifying aldehyde protons (δ\delta ~10 ppm) and ethynyl (CCHC \equiv CH) signals in 1H^1H/13C^{13}C spectra .
  • Mass Spectrometry: HRMS to confirm molecular formula (e.g., [M+H]+^+ peak at m/z 183.042 for C10_{10}H6_6O2_2).
  • Elemental Analysis: Validate carbon/hydrogen/oxygen ratios within ±0.3% theoretical values .

Advanced: How can low synthetic yields be addressed, and what optimization strategies apply?

Answer:

  • Mechanistic Analysis: Distinguish between kinetic vs. thermodynamic control. For example, elevated temperatures may favor side reactions (e.g., Glaser coupling) .
  • Catalyst Screening: Test alternative catalysts (e.g., PdCl2_2(PPh3_3)2_2 vs. CuI co-catalysts) to improve alkyne coupling efficiency .
  • In Situ Monitoring: Use FTIR to track aldehyde functional groups and identify intermediate degradation .

Basic: What are key considerations for preliminary toxicity assessments?

Answer:

  • In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values. Include positive (e.g., cisplatin) and negative controls .
  • Solvent Compatibility: Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity .

Advanced: How to design a study investigating non-linear optical (NLO) properties?

Answer:

  • Hyper-Rayleigh Scattering (HRS): Measure second-harmonic generation (SHG) in solution to quantify first hyperpolarizability (β\beta) .
  • Comparative Analysis: Benchmark against known NLO materials (e.g., para-nitroaniline) to contextualize results .
  • Crystallographic Data: Correlate solid-state dipole alignment (from X-ray data) with NLO activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.